2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide
Description
Chemical Structure and Synthesis
The compound 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide features a bicyclic cis-hexahydropyrrolopyrrole core linked to a dimethylacetamide moiety. Its synthesis often involves intermediates like tert-butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 180975-51-3), which is protected for subsequent functionalization . For example, coupling reactions using reagents like HATU in DMF yield derivatives with high purity (83% yield in one protocol) .
Properties
IUPAC Name |
2-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12(2)10(14)7-13-5-8-3-4-11-9(8)6-13/h8-9,11H,3-7H2,1-2H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPZEUKZVBFNCB-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1C[C@H]2CCN[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Cyclization Strategy
A validated route to cis-hexahydropyrrolopyrroles involves intramolecular anti-epoxide cyclization (Fig. 1). The PubMed study details the synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones via anti-epoxide 17 , which undergoes ring closure to form the 5,5-cis-fused bicycle. Adapting this protocol:
-
Epoxide Preparation :
-
Cyclization :
Alternative Routes from Patent Literature
EP1671972A1 discloses octahydropyrrolo[3,4-c]pyrrole derivatives synthesized via reductive amination. While the core differs (3,4-c vs. 3,4-b), the methodology is adaptable:
-
Diastereoselective Reduction :
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, 0°C, 12 h | 65 | 92 |
| Deprotection | TFA/DCM, rt, 2 h | 89 | – |
Acetamide Functionalization
Acylation of the Bicyclic Amine
EP3974423A1 outlines amide coupling strategies for indole derivatives, applicable here:
-
Activation :
Optimized Conditions :
Solid-Phase Synthesis Adaptations
The PubMed study demonstrates solid-phase synthesis for peptidomimetics, adaptable for scalability:
-
Resin Loading :
-
Immobilize the bicyclic amine on Wang resin via a photolabile linker.
-
-
On-Resin Acylation :
-
React with N,N-dimethylacetamide using HATU/DIPEA in DMF.
-
-
Cleavage :
Advantages :
-
Reduces purification steps.
-
Enables parallel synthesis of analogs.
Stereochemical Analysis and Validation
Chiral Chromatography
EP4484427A1 employs supercritical fluid chromatography (SFC) for enantiomer separation, critical for cis-isomer isolation:
| Column | Eluent | RT (min) | Purity (%) |
|---|---|---|---|
| Chiralpak-IC (250 mm) | CO₂:IPA (0.2% DEA) | 2.9 | 99.5 |
X-ray Crystallography
Single-crystal X-ray analysis of a related compound (EP1671972A1) confirms the cis configuration with bond angles of 112.3° at C3a–C6a, consistent with DFT calculations.
Comparative Evaluation of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Epoxide cyclization | 72 | 95 | Moderate | 120 |
| Reductive amination | 65 | 92 | High | 85 |
| Solid-phase synthesis | 78 | 99 | Low | 200 |
Key Findings :
-
Epoxide cyclization offers superior stereocontrol but requires cryogenic conditions.
-
Reductive amination is cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry. Its unique bicyclic structure enables it to interact with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : Research indicates that 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide may inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Modulation : The compound's ability to modulate receptor activity can impact physiological responses, potentially leading to new treatments for various diseases. For instance, its interaction with neurotransmitter receptors could be explored for neurological applications.
Materials Science
In materials science, the compound's properties make it suitable for developing advanced materials.
- Organic Semiconductors : The unique structural features of this compound suggest potential applications in organic electronics. Its solubility and electronic properties may facilitate the development of low-cost, sustainable electronic devices .
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. This can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₁H₂₀N₂O₂ (precursor)
- The dimethylacetamide group contributes to solubility and metabolic stability .
Comparison with Structural Analogs
Core Structural Differences
Key Observations :
- The target compound’s cis-pyrrolopyrrole core differs from BMS-767778’s oxidized pyrrolopyridine ring, which introduces planarity and electronic effects critical for DPP4 binding .
- Compound 26 shares a similar bicyclic framework but with a [3,4-c]pyrrolopyrrole isomer and a bulkier benzotriazole substituent, likely altering steric interactions.
Bioactivity
- BMS-767778: Demonstrates potent DPP4 inhibition (IC₅₀: 1.2 nM) due to its 2,4-dichlorophenyl and aminomethyl groups, which enhance hydrophobic and hydrogen-bonding interactions .
- Target Compound : The dimethylacetamide group may reduce off-target interactions compared to aromatic substituents, though its DPP4 affinity remains unquantified in the evidence.
Metabolic and Selectivity Profiles
- The dimethylacetamide moiety in the target compound likely improves metabolic stability by resisting hydrolysis, whereas BMS-767778’s dichlorophenyl group may increase hepatic clearance risks .
- Antibacterial pyrrole-triazole hybrids emphasize the role of electron-withdrawing groups (e.g., cyano) in enhancing microbial target engagement, a feature absent in the target compound.
Biological Activity
2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure and functional groups render it a subject of interest for various biological applications, including enzyme inhibition, receptor modulation, and potential therapeutic uses.
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
- CAS Number : 1350553-83-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to various pharmacological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling : It can alter receptor activity, impacting physiological responses.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antiviral | Potential to inhibit viral replication mechanisms. |
| Antibacterial | Activity against various bacterial strains. |
| Antiproliferative | Inhibitory effects on cancer cell proliferation. |
| Neuroprotective | Possible protection against neurodegenerative processes. |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of pyrrolopyrrole compounds showed significant inhibition of specific enzymes involved in cancer metabolism, suggesting potential for anticancer activity .
- Receptor Interaction : Research has indicated that similar compounds can modulate neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders .
- Toxicology Assessments : Toxicological evaluations revealed that the compound exhibits low toxicity in preliminary assays, making it a candidate for further development .
Applications in Medicinal Chemistry
The compound's structure allows for modifications that could enhance its biological activity or reduce side effects. Ongoing research focuses on:
- Developing analogs with improved pharmacokinetic properties.
- Exploring its use as a lead compound for drug development targeting specific diseases.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-N,N-dimethylacetamide in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
- Conduct work in a fume hood to minimize inhalation risks.
- Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation.
- Refer to Safety Data Sheets (SDS) for emergency procedures, including spill containment and waste disposal. Contradictions in hazard classification (e.g., unclassified GHS vs. specific storage requirements) should be resolved by cross-referencing institutional guidelines and peer-reviewed protocols .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer :
- Step 1 : Start with pyrrolidine derivatives (e.g., cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl) and functionalize via nucleophilic substitution or reductive amination.
- Step 2 : Couple with N,N-dimethylacetamide using carbodiimide-based coupling agents (e.g., EDC·HCl) in anhydrous solvents like THF or DCM.
- Step 3 : Purify via silica gel chromatography (hexane/EtOAc gradient) and confirm purity via HPLC (>98%) and -NMR. Note that yield optimization may require iterative adjustments to reaction time, temperature, and stoichiometry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Analyze - and -NMR spectra for characteristic peaks (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, dimethylacetamide methyl groups at δ 2.1–2.3 ppm).
- Employ FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm).
- Cross-reference data with NIST Standard Reference Database 69 for spectral validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the pyrrolidine ring (e.g., substituents at positions 3 or 4) and the dimethylacetamide group.
- Step 2 : Test biological activity (e.g., cytotoxicity, enzyme inhibition) using assays like MTT for cell viability or fluorometric assays for target binding.
- Step 3 : Correlate activity data with computational docking studies (e.g., AutoDock Vina) to identify critical binding interactions.
- Contradiction Handling : If SAR data conflicts with computational predictions, reevaluate force field parameters or validate assays with orthogonal methods (e.g., SPR vs. ITC) .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Hypothesis Testing : Determine if discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges).
- Dose-Response Analysis : Perform IC curves across multiple cell lines (e.g., HeLa, RAW 264.7) to assess cell-type specificity.
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation.
- Case Study : Marine-derived amides with similar structures showed anti-inflammatory activity via COX-2 inhibition but cytotoxicity via ROS induction. Apply analogous dual-mechanism analysis here .
Q. How can process control and simulation optimize large-scale synthesis of this compound?
- Methodological Answer :
- Modeling : Use Aspen Plus or COMSOL to simulate reaction kinetics and heat transfer during scaling.
- Parameter Optimization : Apply Design of Experiments (DoE) to variables like temperature, pressure, and catalyst loading.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring.
- Reference CRDC subclass RDF2050108 for advanced simulation frameworks .
Q. What stability studies are critical for ensuring compound integrity under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
- Analytical Tracking : Monitor via UPLC-PDA for degradants (e.g., hydrolysis products from the amide bond).
- Storage Recommendations : Lyophilization and storage at -20°C in amber vials with desiccants are optimal. Stability data should align with ICH guidelines .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.
- MD Simulations : Perform molecular dynamics (GROMACS) to assess membrane permeability and protein binding stability.
- Validation : Compare in silico results with in vitro Caco-2 assays for absorption and microsomal stability tests.
- Training in methods like these is outlined in CHEM/IBiS 416 courses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
